(1R,2R)-2-(dimethylamino)-1-phenylpropan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a process for the preparation of (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol has been reported . This process involves reacting a compound of general formula (I) with ethyl magnesium halide in an inert reaction medium under Grignard conditions .Scientific Research Applications
Synthesis of Antidepressants : Chiral 3-(dimethylamino)-1-phenylpropan-1-ol, a derivative of the compound, is an important intermediate in synthesizing antidepressants. A study explored the engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones to produce this compound (Zhang et al., 2015).
Asymmetric Synthesis of Fluoxetine : The compound has been used as a key chiral intermediate in the synthesis of (R)-fluoxetine hydrochloride, an antidepressant. The process involves Mannich reaction, asymmetric reduction, and demethylation (He Shan-zhen, 2009).
Antituberculosis Activity : Derivatives of the compound have shown significant antituberculosis activity. One such derivative is in the final stage of clinical trials and being prepared for use in clinical practice (Omel’kov et al., 2019).
Opioid-like Analgesic Properties : Certain alkylaminoalkylnaphthalenes derived from the compound exhibit opioid-like analgesic properties, mu-selective ligand competition, and enkephalin hydrolyzing enzyme inhibition (Ghislandi et al., 1994).
Metabolic Epimerization Studies : The compound has been used in studies modeling the metabolic epimerization of anti-inflammatory 2-arylpropanoyl-coenzyme-A conjugates, providing insights into the metabolic pathways of certain pharmaceuticals (Mayer et al., 1989).
Enantioselective Autocatalysis : The compound has been involved in studies of asymmetric synthesis, such as the enantioselective autocatalysis in the addition of diethylzinc to benzaldehyde (Li ShengJian et al., 1993).
Catalytic Activities in Organic Synthesis : The compound has been used in the synthesis of other chiral compounds and as a ligand in catalytic reactions, demonstrating its utility in organic synthesis (Vidal‐Ferran et al., 1998).
properties
IUPAC Name |
(1R,2R)-2-(dimethylamino)-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGSUUBYTWNDP-KOLCDFICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016413 | |
Record name | (1R,2R)-(-)-N-Methylpseudoephedrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(dimethylamino)-1-phenylpropan-1-ol | |
CAS RN |
14222-20-9 | |
Record name | (1R,2R)-(-)-N-Methylpseudoephedrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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